molecular formula C13H22N4O4S B2798625 2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1020979-21-8

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2798625
CAS No.: 1020979-21-8
M. Wt: 330.4
InChI Key: YLEOVMYNNTYYBQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C13H22N4O4S and a monoisotopic mass of 330.136176 Da . This pyrimidine derivative is identified by the CAS Registry Number 1020979-21-8 and is for Research Use Only. It is not intended for diagnostic or therapeutic applications . The core structure of this compound features a pyrimidine ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Specifically, the 2,4-diaminopyrimidine motif is a common feature in several established anticancer agents, including multi-targeted drugs like Dasatinib, the ALK inhibitor Ceritinib, and the selective FGFR inhibitor BGJ398 . These compounds typically function by modulating key kinase signaling pathways involved in cell proliferation and survival. The structural design of this compound, which incorporates a piperazine ring substituted with a propylsulfonyl group, suggests potential for interaction with various enzymatic targets. Researchers may find this chemical valuable as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in exploratory biological screening programs, particularly those focused on oncology and the development of novel anti-proliferation and anti-migration agents .

Properties

IUPAC Name

2,4-dimethoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-4-9-22(18,19)17-7-5-16(6-8-17)11-10-12(20-2)15-13(14-11)21-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEOVMYNNTYYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a halogenated pyrimidine reacts with piperazine under reflux conditions.

    Addition of the Propylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring using propylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperazine in refluxing ethanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

(a) Pyrimidine vs. Fused Heterocycles
  • Thieno[3,2-d]pyrimidine Derivatives (e.g., from ): The compound 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine features a fused thienopyrimidine core. However, this may reduce synthetic accessibility .
  • Pyrazolopyrimidines and Triazolopyrimidines (e.g., from ):
    These derivatives incorporate additional heterocyclic rings (pyrazole, triazole) fused to pyrimidine, enhancing π-π stacking interactions but altering solubility profiles .
(b) Substituent Positioning
  • The target compound’s 2,4-dimethoxy substitution contrasts with 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (), where a methyl group at position 4 and a piperidine (vs. piperazine) at position 6 reduce polarity and hydrogen-bonding capacity .

Piperazine/Piperidine Substituent Analysis

Compound Piperazine/Piperidine Substituent Key Properties Source
Target Compound 4-(propylsulfonyl)piperazin-1-yl High polarity, sulfonyl H-bond donor/acceptor -
Compound 4-methanesulfonyl-piperazin-1-ylmethyl Shorter alkyl chain (methyl vs. propyl) reduces lipophilicity
Derivatives (e.g., EP 2023) 4-methyl, 4-ethyl, or 4-hydroxyethyl Alkyl/hydroxyethyl groups modulate solubility and metabolic stability
Compound Piperidin-1-yl (non-sulfonylated) Lack of sulfonyl group decreases polarity
  • Sulfonyl Group Impact: The propylsulfonyl group in the target compound increases molecular weight and polarity compared to methylsulfonyl () or non-sulfonylated analogs (). This may enhance target binding but reduce blood-brain barrier penetration.
  • Chain Length : Propyl chains (C3) in the target compound vs. methyl (C1) in may improve membrane permeability but could elevate metabolic degradation risks.

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
  • Nucleophilic substitution at the pyrimidine C6 position using a pre-synthesized 4-(propylsulfonyl)piperazine derivative under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) .
  • Methoxy group introduction via alkylation or demethylation-protection strategies, requiring precise temperature control (60–90°C) and catalysts like stannous chloride for regioselectivity .
  • Optimization : Yield improvements (from ~40% to >70%) are achieved by adjusting solvent polarity, reaction time (8–24 hours), and stoichiometric ratios (1:1.2 for pyrimidine:piperazine derivative) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% threshold) .
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and sulfonyl groups (δ ~3.1–3.3 ppm for piperazine protons) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺: ~397.15 g/mol) .
  • Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage conditions .

Q. How can researchers design initial biological screening assays to evaluate this compound’s activity?

  • Methodological Answer : Prioritize target classes based on structural analogs (e.g., piperazine-sulfonyl derivatives):
  • Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based ATP-competitive assays (IC₅₀ determination) .
  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (Ki values via Scatchard analysis) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

  • Methodological Answer : Focus on modular substitutions:
Position Modification Impact on Activity Reference
C2/C4 methoxyReplace with ethoxy or halogenAlters lipophilicity and metabolic stability
Piperazine sulfonylSwitch to carbonyl or amideModulates receptor selectivity (e.g., 5-HT vs. D₂)
  • Computational tools : Molecular docking (AutoDock Vina) to predict binding affinities to targets like PDE5 or PARP .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability limitations .
  • Metabolite identification : Use hepatocyte incubation + UPLC-QTOF to detect sulfone-to-sulfoxide conversion, which may reduce activity .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling from in vitro EC₉₀ values .

Q. What methodologies are recommended for assessing this compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

  • Methodological Answer :
  • Permeability : Caco-2 cell monolayer assay (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
  • Microsomal stability : Incubate with human liver microsomes (HLM); >50% remaining after 60 min suggests low first-pass metabolism .
  • CYP inhibition : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How can mechanistic studies elucidate the compound’s interaction with its primary biological target?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize with purified target protein (e.g., kinase domain) to resolve binding mode (resolution ≤2.5 Å) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd rates) for affinity validation .
  • Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in the target’s active site to identify critical interaction residues .

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